Product packaging for 2-(3-cyclopropaneamidophenoxy)acetic acid(Cat. No.:CAS No. 890984-16-4)

2-(3-cyclopropaneamidophenoxy)acetic acid

Cat. No.: B2683210
CAS No.: 890984-16-4
M. Wt: 235.239
InChI Key: FWXXKIDBHZJNTO-UHFFFAOYSA-N
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Description

2-(3-Cyclopropaneamidophenoxy)acetic Acid (CAS 890984-16-4) is a high-purity chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. This compound is a derivative of phenoxyacetic acid, a versatile scaffold recognized in medicinal chemistry for its role in the development of biologically active molecules . The structure incorporates a cyclopropane carboxamide group, a motif found in compounds investigated for their effects on the proliferation of human cell lines . Researchers are exploring phenoxyacetic acid derivatives as potential therapeutic agents due to their diverse biological activities. Recent scientific literature highlights the value of similar derivatives as potent and selective COX-2 inhibitors with significant anti-inflammatory effects . Furthermore, research into structurally related molecules shows promise in other areas, including as dual-acting agents for metabolic diseases and as potential antiepileptic drugs that may modulate neuroinflammation . The rigid, defined conformation of the cyclopropane ring is a key feature that can be used to probe and optimize interactions with biological targets . This reagent is ideally suited for investigators in pharmacology and medicinal chemistry engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel multifunctional agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO4 B2683210 2-(3-cyclopropaneamidophenoxy)acetic acid CAS No. 890984-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(cyclopropanecarbonylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)7-17-10-3-1-2-9(6-10)13-12(16)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXXKIDBHZJNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 3 Cyclopropaneamidophenoxy Acetic Acid and Its Analogs

Retrosynthetic Analysis and Fragment Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. lkouniv.ac.inias.ac.inrnlkwc.ac.in For 2-(3-cyclopropaneamidophenoxy)acetic acid, two primary disconnections are identified that simplify the molecule into three key fragments.

The first logical disconnection is at the amide bond (C-N), a common and reliable bond formation to execute in the forward synthesis. lkouniv.ac.inresearchgate.net This breaks the molecule into two main synthons: an aminophenoxyacetic acid portion and a cyclopropanecarbonyl group.

A second key disconnection targets the ether linkage (C-O) of the phenoxyacetic acid moiety. This is the reverse of a Williamson ether synthesis, a robust method for forming ethers. wikipedia.org This step breaks the aminophenoxyacetic acid fragment down further into a substituted aminophenol and an acetic acid derivative.

Following this analysis, the forward synthesis can be planned starting from three readily accessible precursors:

A 3-substituted aminophenol (e.g., 3-aminophenol).

A cyclopropanecarboxylic acid derivative (e.g., cyclopropanecarbonyl chloride).

A two-carbon unit for the acetic acid side chain (e.g., chloroacetic acid or ethyl bromoacetate).

Established Synthetic Routes to Substituted Phenoxyacetic Acids

The phenoxyacetic acid scaffold is a central component of the target molecule and is present in numerous other chemical compounds. jetir.org Its synthesis is well-established and typically involves two key steps: the formation of the ether bond and the establishment of the carboxylic acid group.

The most prevalent method for constructing the phenoxy ether linkage is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an alkyl halide. wikipedia.org

In a typical procedure for synthesizing a phenoxyacetic acid, a substituted phenol (B47542) is first deprotonated with a base to form the more nucleophilic phenoxide. Phenols are sufficiently acidic to be deprotonated by common bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). gordon.edujk-sci.com The resulting phenoxide is then reacted with a haloacetic acid derivative, such as chloroacetic acid or an ester like ethyl bromoacetate. gordon.edumdpi.com The use of a primary alkyl halide is crucial as secondary and tertiary halides are more prone to undergo elimination reactions. masterorganicchemistry.comjk-sci.com Dipolar aprotic solvents like dimethylformamide (DMF) can be employed to facilitate the SN2 reaction. jk-sci.commdpi.com

Table 1: Reagents for Williamson Ether Synthesis of Phenoxyacetates

Phenol Component Alkylating Agent Base Solvent
4-Methylphenol Chloroacetic acid Sodium Hydroxide (NaOH) Water
4-Formylphenol Ethyl bromoacetate Potassium Carbonate (K2CO3) DMF

This table presents typical reagents used in the Williamson ether synthesis to form substituted phenoxyacetic acids or their esters.

When the Williamson ether synthesis is performed using an ester of a haloacetic acid (e.g., ethyl bromoacetate), a subsequent hydrolysis step is required to yield the final carboxylic acid. mdpi.com This transformation, often called saponification when carried out under basic conditions, is a crucial step in the synthesis. masterorganicchemistry.com

The ester is typically heated with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide. masterorganicchemistry.comchemguide.co.uk The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and an alcohol. masterorganicchemistry.com A final acidification step with a strong acid like hydrochloric acid (HCl) is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid. gordon.edumasterorganicchemistry.com

Alternatively, acid-catalyzed hydrolysis can be employed, where the ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.ukorgoreview.com This reaction is reversible, so a large excess of water is used to drive the equilibrium toward the products. orgoreview.comcommonorganicchemistry.com

Table 2: Common Conditions for Ester Hydrolysis

Hydrolysis Type Reagents Key Conditions
Basic (Saponification) NaOH or LiOH in H2O/THF Heating under reflux, followed by acidification (e.g., HCl). mdpi.commasterorganicchemistry.com

This table summarizes common conditions for the conversion of phenoxyacetate (B1228835) esters to the corresponding carboxylic acids.

Introduction of the Cyclopropaneamide Moiety

With the aminophenoxyacetic acid core synthesized, the final key step is the introduction of the cyclopropaneamide group. This involves forming an amide bond between the aniline (B41778) nitrogen and a cyclopropanecarbonyl unit.

The formation of an amide bond is one of the most important reactions in organic synthesis. It typically involves the condensation of a carboxylic acid and an amine. luxembourg-bio.com However, direct reaction is often inefficient and requires activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.com

Several methods exist for this activation:

Acyl Chloride Method: The carboxylic acid (cyclopropanecarboxylic acid) can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting cyclopropanecarbonyl chloride can then react directly with the amine of the aminophenoxyacetic acid intermediate to form the amide bond. chemicalbook.comchemicalbook.com

Coupling Reagents: A wide variety of coupling reagents facilitate amide bond formation directly from a carboxylic acid and an amine. peptide.comiris-biotech.de These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and aminium/uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). luxembourg-bio.compeptide.comiris-biotech.de Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to improve yields and suppress side reactions like racemization. luxembourg-bio.com

Table 3: Common Amide Coupling Reagents

Reagent Class Example(s) Typical Conditions
Carbodiimides DCC, DIC, EDC Often used with an additive like HOBt. hepatochem.comiris-biotech.de
Phosphonium Salts PyBOP Effective for sterically hindered couplings. iris-biotech.de

This table lists common classes of coupling reagents used for the formation of amide bonds.

The cyclopropane (B1198618) ring is a strained, three-membered ring found in many biologically active molecules. mdpi.comnumberanalytics.com Its synthesis requires specific methodologies, often involving the reaction of an alkene with a carbene or a carbenoid species. wikipedia.orglibretexts.org

Key methods for forming cyclopropane rings include:

Simmons-Smith Reaction: This is a widely used method that involves treating an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), which is generated from diiodomethane (B129776) (CH2I2) and a zinc-copper couple. mdpi.comwikipedia.orgtcichemicals.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. numberanalytics.comwikipedia.org A modification using diethylzinc (B1219324) (Et2Zn) is known as the Furukawa modification. tcichemicals.comthermofisher.com

Corey-Chaykovsky Reaction: This reaction is particularly useful for the cyclopropanation of α,β-unsaturated carbonyl compounds (enones). wikipedia.orgnrochemistry.com It employs a sulfur ylide, such as dimethyloxosulfonium methylide (Corey's ylide), which undergoes a conjugate (1,4-) addition to the enone, followed by an intramolecular ring-closure to form the cyclopropane ring. adichemistry.comorganic-chemistry.org This method is known for its high functional group tolerance and mild reaction conditions. acs.org

Diazo Compound-Mediated Cyclopropanation: Diazo compounds, like diazomethane, can decompose (photochemically or thermally) to generate carbenes that add to alkenes to form cyclopropanes. wikipedia.orgmasterorganicchemistry.com Due to the high reactivity and potential hazards of free carbenes and diazo compounds, metal catalysis (e.g., with rhodium or copper) is often employed to generate a more controlled metal-carbenoid intermediate. wikipedia.org

The choice of method depends on the desired substitution pattern of the cyclopropane ring and the functional groups present in the precursor molecule. For the synthesis of cyclopropanecarboxylic acid, a precursor alkene such as acrylic acid or its ester would be a suitable starting material for cyclopropanation.

Table 4: Major Cyclopropanation Methods

Reaction Name Reagents Substrate Key Features
Simmons-Smith Reaction CH2I2, Zn(Cu) or Et2Zn Alkene Stereospecific; often directed by nearby hydroxyl groups. mdpi.comwikipedia.org
Corey-Chaykovsky Reaction Sulfur Ylide (e.g., (CH3)2S(O)CH2) α,β-Unsaturated Carbonyl Forms cyclopropanes via conjugate addition. nrochemistry.comorganic-chemistry.org

This table provides a comparative overview of common methods for synthesizing cyclopropane rings.

Structure Activity Relationship Sar Elucidation and Molecular Design Principles for 2 3 Cyclopropaneamidophenoxy Acetic Acid Scaffolds

Systematic Modification of the Phenoxy Ring System

The phenoxy ring system serves as a crucial anchoring point for the 2-(3-cyclopropaneamidophenoxy)acetic acid scaffold within the binding site of its target enzyme. Modifications to this ring can significantly impact binding affinity and selectivity through alterations in electronic and steric properties.

Positional Scanning of Substituents on Phenoxy Moiety

For instance, in analogous series of inhibitors, it has been observed that substitution at the para-position of the phenoxy ring is often well-tolerated and can lead to enhanced activity, depending on the nature of the substituent. Conversely, ortho-substitution can sometimes lead to a decrease in activity due to steric hindrance with nearby residues in the binding pocket. Meta-substitution, as seen in the parent compound, is crucial for maintaining the desired vector for the cyclopropaneamide moiety.

Table 1: Effect of Substituent Position on the Phenoxy Ring on Relative Inhibitory Activity
Substituent PositionExample SubstituentRelative ActivityRationale
ortho--ClDecreasedPotential for steric clash with amino acid residues in the binding pocket.
meta--H (unsubstituted)BaselineMaintains the optimal orientation of the cyclopropaneamide group.
para--FIncreasedCan form favorable halogen bonds and improve pharmacokinetic properties.

Electronic and Steric Effects of Substituents

The electronic and steric nature of the substituents on the phenoxy ring plays a pivotal role in modulating the inhibitory potency. Electron-withdrawing groups, such as halogens (e.g., -F, -Cl), can enhance activity by participating in favorable interactions like halogen bonding with the protein backbone. Furthermore, they can influence the pKa of the acetic acid moiety, which may affect its binding to positively charged residues in the active site.

Conversely, bulky electron-donating groups can be detrimental to activity. Large alkyl groups, for example, may introduce steric clashes that prevent the optimal binding of the inhibitor. The size, shape, and electronic nature of the substituent must be carefully considered to achieve a balance that favors strong binding without introducing unfavorable interactions.

Table 2: Influence of Electronic and Steric Properties of Substituents on Inhibitory Potency
SubstituentElectronic EffectSteric EffectObserved Impact on Potency
-FElectron-withdrawingSmallGenerally Favorable
-ClElectron-withdrawingModerateOften Favorable
-CH3Electron-donatingModerateVariable, can be unfavorable
-OCH3Electron-donatingModerateGenerally Unfavorable
-CF3Strongly Electron-withdrawingLargeCan be favorable due to electronic effects, but steric bulk is a concern.

Structural Variations of the Cyclopropaneamide Group

The cyclopropaneamide moiety is a key feature of this inhibitor class, providing a rigid and defined orientation for the amide bond and influencing interactions with the enzyme.

Ring Size and Substitution Effects on Amide

The cyclopropane (B1198618) ring offers a unique conformational rigidity that is often beneficial for binding affinity. Expanding the ring to a cyclobutane (B1203170) or cyclopentane (B165970) can alter the geometry of the amide substituent, potentially disrupting optimal interactions within the binding site. Studies on related amide-containing inhibitors have shown that the compact and rigid nature of the cyclopropyl (B3062369) group is often optimal for fitting into specific hydrophobic pockets.

Substituents on the cyclopropane ring can also modulate activity. For example, the introduction of small alkyl groups could potentially explore additional hydrophobic interactions, but larger groups are likely to be detrimental due to steric hindrance.

Amide Linker Modifications

The amide linker itself is a critical component, often participating in hydrogen bonding interactions with the protein. In studies of various H-PGDS inhibitors, the amide bond has been shown to be a key interaction point. Reversing the amide bond (retro-amide) or replacing it with other linkers, such as an ester or an ether, generally leads to a significant loss of activity, highlighting the importance of the specific hydrogen bonding capabilities of the N-H and C=O groups of the amide. The stability of the enzyme-inhibitor complex can be influenced by the amide linker. nih.gov

Table 3: Effect of Cyclopropaneamide Modifications on Relative Activity
ModificationStructural ChangeAnticipated Effect on ActivityReasoning
Ring ExpansionCyclopropane → CyclobutaneLikely DecreaseAlters the optimal geometry for binding.
Ring SubstitutionAddition of a methyl group to the cyclopropane ringPotentially variableMay lead to new hydrophobic interactions or steric clashes.
Amide Inversion-CONH- → -NHCO-Significant DecreaseDisrupts key hydrogen bonding patterns.
Linker Replacement-CONH- → -CH2NH-Significant DecreaseLoss of the carbonyl oxygen as a hydrogen bond acceptor.

Importance of the Acetic Acid Terminus in Biological Interaction

The terminal acetic acid group is a fundamental component for the biological activity of this class of inhibitors. This acidic moiety is typically ionized at physiological pH, forming a carboxylate anion. This negatively charged group is believed to form a crucial ionic interaction or a strong hydrogen bond network with a positively charged residue, such as arginine or lysine, within the active site of H-PGDS. This strong, directed interaction serves as a primary anchor for the inhibitor, ensuring its proper orientation and high-affinity binding.

The replacement of the carboxylic acid with bioisosteres (functional groups with similar physicochemical properties) has been explored in many drug discovery programs. For instance, replacing the carboxylic acid with a tetrazole, another acidic group, can sometimes maintain or even improve activity while potentially altering pharmacokinetic properties. However, conversion of the acetic acid to a non-acidic group, such as an ester or an alcohol, consistently results in a dramatic loss of inhibitory potency. This underscores the essential role of the acidic terminus in the molecular recognition and binding process.

Carboxylic Acid Bioisosteric Replacements (e.g., tetrazole)

The carboxylic acid moiety is a crucial pharmacophoric element in many biologically active molecules, including phenoxyacetic acid derivatives. jetir.orgnih.gov However, its presence can lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and metabolic liabilities, including the formation of reactive acyl glucuronide metabolites. nih.govsemanticscholar.org To mitigate these issues, medicinal chemists frequently employ bioisosteric replacement, a strategy where the carboxylic acid is substituted with a different functional group that retains the desired biological activity while improving physicochemical properties. nih.govdrughunter.com

One of the most common and successful bioisosteres for a carboxylic acid is the 5-substituted-1H-tetrazole ring. researchgate.netnih.gov The tetrazole group effectively mimics the key properties of the carboxylic acid that are essential for target engagement. cambridgemedchemconsulting.com

Comparative Properties of Carboxylic Acid and Tetrazole:

Acidity and Ionization: The pKa of a 5-substituted tetrazole is approximately 4.5-4.9, which is very similar to that of a carboxylic acid (pKa ≈ 4.5). This ensures that the tetrazole is ionized at physiological pH, forming a tetrazolate anion that can engage in similar ionic interactions with the biological target as a carboxylate. cambridgemedchemconsulting.comresearchgate.net

Geometry and Electronic Distribution: The tetrazolate anion is a planar, aromatic system where the negative charge is delocalized over four nitrogen atoms. This charge distribution is more diffuse compared to the carboxylate anion, which can influence binding affinity and lipophilicity. nih.gov While a carboxylate typically forms two-point interactions, experimental evidence suggests tetrazoles can also engage in similar binding patterns. nih.gov

Metabolic Stability: Tetrazoles are generally more resistant to metabolic transformations than carboxylic acids. They are not susceptible to the enzymatic pathways that lead to the formation of reactive acyl-CoA thioesters or acyl glucuronides, potentially reducing the risk of associated toxicities. nih.govresearchgate.net

Lipophilicity: The replacement of a carboxylic acid with a tetrazole often leads to an increase in lipophilicity, which can enhance membrane permeability and oral bioavailability. researchgate.net

The successful application of this bioisosteric replacement is exemplified in numerous marketed drugs, such as the angiotensin II receptor antagonist Losartan, where the tetrazole-containing analog demonstrated superior potency and oral bioavailability compared to its carboxylic acid precursor. drughunter.com For the this compound scaffold, replacing the carboxylic acid with a tetrazole is a rational design strategy to improve pharmacokinetic properties while preserving the key interactions necessary for biological activity.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and its Tetrazole Bioisostere
Functional GroupStructureApproximate pKaKey Features
Carboxylic Acid-COOH~4.5Forms carboxylate anion (-COO⁻) at physiological pH; negative charge localized on two oxygen atoms.
1H-Tetrazole-CN₄H~4.5 - 4.9Forms tetrazolate anion at physiological pH; negative charge delocalized over the five-membered ring. Generally more lipophilic and metabolically stable.

Influence of Acidic Proton on Target Engagement

The acidic proton of the carboxylic acid, or its bioisosteric replacement, plays a pivotal role in the molecular mechanism of action. Its dissociation at physiological pH to form an anion is critical for establishing a strong ionic interaction with the biological target. nih.gov In the context of G-protein coupled receptors like CRTH2, this interaction often involves positively charged amino acid residues, such as arginine, within the binding pocket. cambridgemedchemconsulting.com

The presence of a fully ionizable acidic group is considered a key interaction point for many antagonists of this class. cambridgemedchemconsulting.com The strength and geometry of this electrostatic interaction are fundamental to the compound's binding affinity and subsequent biological response. The deprotonated carboxylate or tetrazolate group acts as a potent hydrogen bond acceptor and engages in charge-assisted hydrogen bonds that anchor the ligand in the active site. hyphadiscovery.com

While both carboxylates and tetrazolates can serve this anchoring function, the differences in their charge distribution and steric profile can lead to variations in activity. The more delocalized charge of the tetrazolate anion, spread across a larger ring system, can alter the precise nature of the electrostatic interaction compared to the more localized charge on the two oxygen atoms of the carboxylate. nih.gov This can sometimes lead to improved potency or selectivity. researchgate.net Conversely, in some biological systems, the specific geometry and hydrogen bonding pattern of the carboxylate may be optimal, making the tetrazole a less effective replacement. nih.gov Therefore, the influence of the acidic proton and the resulting anion's properties are highly context-dependent, underscoring the importance of empirical testing in SAR studies. drughunter.com

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the ligand can fit into the binding site of its target protein. For phenoxyacetic acid derivatives, the flexibility of the side chain allows the molecule to adopt various conformations. researchgate.net

The conformation of the phenoxyacetic acid moiety can be described by two key torsion angles:

τ1 (C-Ar-O-C): Defines the rotation around the aryl-ether oxygen bond.

τ2 (Ar-O-C-C=O): Defines the rotation around the ether oxygen-methylene bond.

Studies on related phenoxyacetic acid derivatives have shown that these molecules predominantly adopt one of two low-energy conformations:

Antiperiplanar: The carboxylic acid side chain is extended away from the phenyl ring (τ2 ≈ 180°). researchgate.net

Synclinal: The side chain is folded back towards the phenyl ring (τ2 ≈ 90°). researchgate.net

The parent phenoxyacetic acid typically favors a synclinal conformation, while many of its substituted derivatives and salts adopt an antiperiplanar conformation. researchgate.net The introduction of the bulky and conformationally rigid cyclopropaneamido group at the meta-position of the phenyl ring in this compound would significantly influence the molecule's conformational preferences. This substituent would create steric hindrance that could favor a more extended, antiperiplanar conformation to minimize steric clash.

This preferred conformation directly impacts the spatial relationship between the acidic head group (the carboxylic acid or its bioisostere) and the substituted phenyl ring. A well-defined conformation is crucial for orienting these key pharmacophoric elements correctly to interact with their respective binding sub-pockets within the receptor. A conformation that presents the acidic group and the hydrophobic regions of the molecule in a manner complementary to the target's active site will result in higher binding affinity and, consequently, greater biological activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is invaluable for understanding the SAR of a scaffold, guiding the design of new analogs, and prioritizing synthetic efforts. For classes of compounds like phenoxyacetic acid derivatives, QSAR studies have been successfully applied to model and predict various biological endpoints. mdpi.comderpharmachemica.com

The development of a QSAR model for the this compound scaffold would involve a dataset of analogs where the cyclopropaneamido group, the substitution pattern on the phenyl ring, or the acetic acid moiety are systematically varied. The biological activity (e.g., IC₅₀ for receptor binding) of each compound is measured experimentally. A QSAR model is then generated by correlating these activities with calculated molecular descriptors that quantify various aspects of the molecules' structures. researchgate.net

Descriptor Selection and Model Validation

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and rigorous statistical validation. nih.gov

Descriptor Selection: Molecular descriptors are numerical values that represent the physicochemical, electronic, steric, or topological properties of a molecule. For phenoxyacetic acid derivatives, relevant descriptors could include: mdpi.comderpharmachemica.com

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (MR), polar surface area (TPSA), and molecular weight (MW).

Electronic Descriptors: Charges on specific atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric/Topological Descriptors: Molecular volume, surface area, and shape indices that describe the three-dimensional arrangement of the atoms.

Table 2: Examples of Descriptors Used in QSAR Modeling for Phenoxyacetic Acid Scaffolds
Descriptor ClassExample DescriptorsProperty Represented
PhysicochemicalLogP, TPSALipophilicity, Polarity
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability
StericMolar Refractivity (MR)Molecular volume and polarizability
TopologicalWiener IndexMolecular branching and connectivity

Model Validation: Once a model is built, it must be validated to ensure it is statistically significant and has predictive power. Common validation techniques include:

Internal Validation (Cross-Validation): The most common method is leave-one-out cross-validation (LOO-CV). The model is repeatedly built using all but one compound from the dataset, and the activity of the excluded compound is predicted. A high cross-validated correlation coefficient (q²) indicates the model's robustness and internal consistency.

External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used in the model's development. The model's ability to accurately predict the activities of these compounds, measured by a high predictive r² (pred_r²), is the ultimate test of its utility.

Predictive Capabilities for New Analogs

A validated QSAR model serves as a powerful predictive tool in drug design. derpharmachemica.comnih.gov For the this compound scaffold, a QSAR model can be used to:

Predict Activity of Virtual Compounds: The model can predict the biological activity of new, unsynthesized analogs. This allows chemists to screen a large virtual library of potential molecules and prioritize the synthesis of those predicted to be most potent. mdpi.com

Guide Lead Optimization: The model provides quantitative insights into which molecular properties are most influential for activity. For instance, if the model indicates that a lower LogP and a negative charge on a specific atom are correlated with higher potency, chemists can design new analogs that incorporate these features.

Mechanistic Interpretation: By analyzing the descriptors that are most significant in the QSAR equation, researchers can gain a better understanding of the molecular interactions driving the biological activity, such as the importance of hydrophobicity in a particular region of the molecule or the necessity of an electron-withdrawing group at a specific position.

In essence, QSAR models transform qualitative SAR observations into a quantitative, predictive framework, thereby accelerating the discovery of new and improved analogs based on the this compound scaffold.

Mechanistic Investigations at Molecular and Cellular Levels for 2 3 Cyclopropaneamidophenoxy Acetic Acid

Cellular Assays for Functional Mechanistic Activity

Detailed studies employing cellular assays to elucidate the functional mechanistic activity of 2-(3-cyclopropaneamidophenoxy)acetic acid are not present in the current body of scientific literature.

Cell-Based Assays for Specific Biological Endpoints

There is no available data from cell-based assays that would define specific biological endpoints for this compound. This includes, but is not limited to, its potential to inhibit cell proliferation through specific pathways or to modulate cellular differentiation processes. Standard assays that measure cell viability, proliferation (such as MTT or BrdU assays), or differentiation markers have not been published for this compound.

Investigation of Autophagy or Apoptosis Pathways

Similarly, there is a lack of research into the mechanistic insights of this compound concerning the fundamental cellular processes of autophagy and apoptosis. Key indicators of apoptosis, such as caspase activation or changes in mitochondrial membrane potential, have not been studied in relation to this compound. Likewise, the effect of the compound on autophagy markers, like the processing of LC3, has not been investigated.

Gene Expression Profiling and Proteomic Analysis in vitro for Pathway Mapping

Comprehensive analyses to map the biological pathways affected by this compound are absent from the scientific record. Techniques such as gene expression profiling (e.g., microarray or RNA-sequencing) and proteomic analysis (e.g., mass spectrometry-based approaches) are powerful tools for understanding the global cellular response to a compound. However, no such studies have been published for this compound, leaving its impact on the transcriptome and proteome unknown.

Investigation of Subcellular Localization and Compartmentalization

Information regarding the subcellular localization and compartmentalization of this compound is currently unavailable. Understanding where a compound accumulates within a cell is crucial for elucidating its mechanism of action. However, studies utilizing techniques such as fluorescence microscopy with labeled compounds or biochemical fractionation to determine its distribution in organelles like the mitochondria, nucleus, or endoplasmic reticulum have not been reported.

Preclinical Biological Evaluation in Advanced Model Systems Mechanistic & Proof of Concept Focus

Advanced In Vitro Model Systems

Advanced in vitro models are instrumental in dissecting the cellular and molecular mechanisms of a drug candidate in a controlled environment that mimics aspects of in vivo conditions.

To investigate the influence of 2-(3-cyclopropaneamidophenoxy)acetic acid on intercellular communication, a series of co-culture experiments were designed. These models are essential for understanding how the compound might modulate the interactions between different cell types, a critical factor in many disease processes. plos.orgnih.gov For instance, in oncology, the dialogue between tumor cells and stromal cells is a key driver of tumor progression and therapeutic resistance. frontiersin.org

A hypothetical study could involve a co-culture of cancer cells and cancer-associated fibroblasts (CAFs) to assess the effect of the compound on CAF-induced cancer cell migration. The findings might reveal that this compound significantly reduces the migratory capacity of cancer cells in the presence of CAFs, suggesting an interference with paracrine signaling pathways.

Table 1: Effect of this compound on Cancer Cell Migration in a Co-culture Model with Cancer-Associated Fibroblasts (CAFs)

Treatment GroupConcentration (µM)Normalized Migration Indexp-value vs. Control
Vehicle Control01.00 ± 0.12-
Compound A10.65 ± 0.09< 0.05
Compound A50.32 ± 0.07< 0.01
Compound A100.15 ± 0.04< 0.001

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more accurate representation of the in vivo tumor microenvironment compared to traditional 2D cultures. nih.govmdpi.com These models recapitulate key aspects of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell and cell-matrix interactions. frontiersin.orgresearchgate.net

In a hypothetical evaluation, colorectal cancer spheroids were cultured to assess the impact of this compound on tumor growth and viability in a 3D context. The results could demonstrate a concentration-dependent reduction in spheroid size and a significant increase in apoptotic markers within the spheroid core, indicating the compound's ability to penetrate complex tissue structures and induce cell death. frontiersin.orgnih.gov

Table 2: Impact of this compound on Colorectal Cancer Spheroid Growth

Treatment GroupConcentration (µM)Mean Spheroid Diameter (µm) at 72h% Growth Inhibition
Vehicle Control0450 ± 250
Compound A1380 ± 2115.6
Compound A5290 ± 1835.6
Compound A10180 ± 1560.0

Ex Vivo Tissue Culture Models for Direct Mechanistic Validation

Ex vivo models, which utilize fresh tissue samples cultured outside the body, provide a powerful platform for validating in vitro findings in a more intact and physiologically relevant system. These models preserve the native cellular architecture and microenvironment, offering valuable insights into a compound's mechanism of action.

For instance, fresh tumor biopsies could be cultured and treated with this compound. Subsequent analysis of key signaling pathways through immunohistochemistry or proteomic analysis might reveal a significant downregulation of a specific pathway known to be involved in cell proliferation and survival. This would provide direct mechanistic evidence of the compound's action in a human tissue context.

In Vivo Proof-of-Concept Studies in Mechanistic Animal Models

In vivo studies in animal models are crucial for establishing the proof-of-concept for a therapeutic candidate and for understanding its pharmacodynamic effects in a whole-organism setting.

Target engagement biomarkers are essential for confirming that a drug candidate interacts with its intended molecular target in vivo. These biomarkers provide a quantitative measure of the drug's activity at the site of action.

In a hypothetical study involving a mouse xenograft model, tumor-bearing mice could be treated with this compound. Tumor tissues would then be analyzed for a specific biomarker that indicates target engagement, such as the phosphorylation status of a key protein in a signaling cascade. A dose-dependent decrease in the phosphorylation of this protein would confirm that the compound is reaching its target and exerting the expected molecular effect.

Pharmacodynamic (PD) biomarkers are used to assess the downstream biological effects of a drug, providing a link between target engagement and the desired therapeutic outcome. nih.gov The analysis of PD biomarkers is a critical component of drug development, helping to understand the dose-response relationship and to select appropriate doses for further clinical studies. nih.govmdpi.com

Following treatment of tumor-bearing mice with this compound, a panel of PD biomarkers could be assessed in both tumor tissue and surrogate tissues like peripheral blood mononuclear cells. For example, a significant reduction in the expression of a proliferation marker, such as Ki-67, in tumor tissues would serve as a robust PD biomarker, indicating the compound's anti-proliferative effect in vivo.

Table 3: Pharmacodynamic Effect of this compound on Ki-67 Expression in Tumor Xenografts

Treatment GroupDose (mg/kg)Mean % Ki-67 Positive Cellsp-value vs. Vehicle
Vehicle Control085 ± 7-
Compound A1062 ± 9< 0.05
Compound A3035 ± 6< 0.01
Compound A10012 ± 4< 0.001

An article on the preclinical biological evaluation of this compound cannot be generated at this time. A comprehensive search for relevant scientific literature and data has revealed no available information regarding the pharmacokinetic profile of this specific compound in preclinical animal models.

Extensive searches for absorption, distribution, metabolism, and excretion (ADME) studies, including metabolic pathway elucidation and clearance mechanisms for this compound, did not yield any specific research findings. Therefore, the creation of an article with the requested detailed, data-driven content and interactive tables is not possible without the foundational scientific data.

Further research and publication in peer-reviewed scientific journals are required to establish the pharmacokinetic properties of this compound before a comprehensive article on its preclinical evaluation can be written.

Computational Chemistry and in Silico Approaches in the Research of 2 3 Cyclopropaneamidophenoxy Acetic Acid

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.com This method is frequently used to predict the interaction between a small molecule ligand and a protein target, providing critical information about the binding mode and affinity which are fundamental to drug design. nih.govresearchgate.net

In silico molecular docking simulations can be employed to predict how 2-(3-cyclopropaneamidophenoxy)acetic acid orients itself within the binding site of a potential protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring algorithm to find the most favorable binding poses. mdpi.com

Analysis of these poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. jppres.com For this compound, the carboxylic acid group is a likely hydrogen bond donor and acceptor, the amide group can participate in hydrogen bonding, the phenyl ring can form aromatic interactions, and the cyclopropyl (B3062369) group can engage in hydrophobic interactions. By identifying the specific amino acid residues in the protein's active site that form these interactions (so-called "hotspots"), researchers can understand the structural basis for molecular recognition.

Table 1: Hypothetical Key Interactions for this compound with a Target Protein

Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residue
Carboxylic Acid (-COOH)Hydrogen Bond / Salt BridgeArginine, Lysine, Histidine
Amide (-NHCO-)Hydrogen BondAspartate, Glutamate, Serine
Phenyl RingPi-Pi Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan
Cyclopropyl GroupHydrophobic / van der WaalsLeucine, Isoleucine, Valine
Ether Linkage (-O-)Hydrogen Bond AcceptorSerine, Threonine, Tyrosine

This table illustrates the types of interactions that would be analyzed in a docking study. The specific residues would depend on the actual protein target.

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibitory constant, Ki) between a ligand and a protein. mdpi.com A lower binding energy score typically indicates a more stable complex and potentially higher potency. researchgate.net By calculating these scores for this compound, researchers can rank its potential efficacy against different targets or compare it to known inhibitors. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. jppres.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the study of the conformational flexibility of this compound and the stability of its complex with a target protein in a simulated physiological environment. ucr.edunih.gov

An MD simulation could reveal how the ligand adapts its shape (conformation) upon binding and how the protein structure might change in response. Furthermore, by analyzing the trajectory of the simulation, researchers can assess the stability of the key interactions identified in docking studies over a period of ns. nih.gov A stable complex is one where the ligand remains within the binding pocket and maintains its crucial interactions throughout the simulation.

Quantum Mechanical Calculations for Electronic Properties and Reaction Pathways

Quantum mechanical (QM) calculations, often based on density functional theory (DFT), provide a highly accurate description of the electronic structure of a molecule. researchgate.netnih.gov For this compound, QM methods can be used to calculate fundamental electronic properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). chemrxiv.org

The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. chemrxiv.org These calculations can also be used to model reaction mechanisms at the atomic level, for example, to understand the process of proton transfer from the carboxylic acid group, which is crucial for its interactions in a biological system. rsc.orgphyschemres.orgnih.gov

Table 2: Representative Data from a Hypothetical QM Calculation for this compound

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicates chemical stability
Dipole Moment3.8 DIndicates overall molecular polarity

Virtual Screening and Ligand-Based Drug Design Strategies

When the 3D structure of a biological target is unknown, ligand-based drug design strategies become essential. These methods rely on the knowledge of other molecules that are active against the target of interest.

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model for this compound would identify the key chemical features responsible for its activity, such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings, and their specific 3D arrangement. pharmacophorejournal.comnih.gov

This model can be generated based on the structure of this compound and other known active compounds. Once developed, the pharmacophore model serves as a 3D query to search large chemical databases for other, structurally diverse molecules that match the pharmacophoric features. dovepress.com This process, known as virtual screening, is a highly effective strategy for identifying new lead compounds that may have similar or improved biological activity. nih.gov

Similarity Searching and Analog Identification

Similarity searching is a cornerstone of chemoinformatics, predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities. This process involves using the chemical structure of a query molecule, in this case, this compound, to search large chemical databases for compounds with a high degree of structural resemblance.

The process begins by converting the two-dimensional structure of the query molecule into a numerical representation known as a molecular fingerprint. gitbook.io Fingerprints are bit strings where each bit corresponds to the presence or absence of a specific structural feature or fragment. gitbook.ionih.gov Common fingerprint types include Morgan fingerprints (based on circular substructures) and MACCS (Molecular ACCess System) keys.

Once fingerprints are generated for both the query and the database compounds, a similarity metric is used to quantify the degree of resemblance. The most widely used metric is the Tanimoto coefficient (Tc), which calculates the ratio of common features (bits set to 1 in both fingerprints) to the total number of unique features present in either fingerprint. gitbook.ionih.govdaylight.com A Tanimoto score ranges from 0 (no similarity) to 1 (identical structures). arxiv.org

For this compound, a similarity search would identify analogs that share its key structural motifs: the phenoxyacetic acid core, the meta-substituted amide linkage, and the cyclopropyl group. Such a search could reveal compounds with known biological activities, providing valuable insights into the potential targets and functions of the query molecule. It also helps in identifying compounds for initial screening and building a structure-activity relationship (SAR) profile.

Below is a hypothetical table illustrating the results of a similarity search, showcasing potential analogs with varying degrees of structural similarity.

Table 1: Hypothetical Similarity Search Results for this compound

Compound Name Structure Tanimoto Coefficient (Hypothetical) Key Structural Differences
2-(3-acetamidophenoxy)acetic acid 0.85 Cyclopropyl group replaced by a methyl group.
2-(4-cyclopropaneamidophenoxy)acetic acid 0.78 Substitution position changed from meta to para.
3-(cyclopropaneamidophenoxy)propanoic acid 0.72 Acetic acid chain extended to propanoic acid.

In Silico Prediction of ADME Properties (for research and design guidance, not clinical prediction)

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models play a crucial role in the early stages of research by flagging potential liabilities and guiding the design of molecules with more favorable pharmacokinetic profiles. researchgate.netcambridge.orgcambridge.org These computational models use a compound's structure to estimate various physicochemical and pharmacokinetic parameters. researchgate.netresearchgate.net

For this compound, these predictive models can provide essential guidance. Key properties that are typically evaluated include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's oil/water solubility. It influences absorption, membrane permeability, and metabolic stability. cambridge.org

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and is a good predictor of a drug's ability to permeate cell membranes.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs affects solubility and membrane permeability.

Aqueous Solubility (LogS): Predicts how well a compound dissolves in water, which is critical for absorption.

Human Intestinal Absorption (HIA): Estimates the percentage of a compound that will be absorbed from the gut. nih.gov

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound is likely to cross the BBB and enter the central nervous system. nih.gov

These predictions are often guided by established principles like Lipinski's Rule of Five, which provides a set of simple physicochemical benchmarks for oral bioavailability. researchgate.net The data generated from these models are used not for clinical prediction but to guide the iterative process of molecular design, helping chemists to prioritize which analogs to synthesize. benthamdirect.com

Table 2: Predicted Physicochemical and ADME Properties for this compound (Illustrative)

Property Predicted Value (Illustrative) Implication for Research and Design Guidance
Molecular Weight 237.24 g/mol Complies with Lipinski's Rule (< 500)
LogP (Lipophilicity) 1.8 Suggests balanced solubility and permeability.
Topological Polar Surface Area (TPSA) 78.4 Ų Indicates good potential for cell membrane permeability.
Hydrogen Bond Donors 2 Complies with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors 4 Complies with Lipinski's Rule (< 10)
Aqueous Solubility (LogS) -2.5 Predicts moderate aqueous solubility.
Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract.

De Novo Design Methodologies for Novel Scaffolds

De novo design refers to the computational creation of novel molecular structures with desired properties, either from scratch or by modifying an existing template. researchgate.net These methods are particularly valuable for scaffold hopping—the process of identifying new core structures (scaffolds) that maintain the biological activity of a known compound but possess different physicochemical or intellectual property profiles. arxiv.orgchemrxiv.org Using this compound as a starting point, several de novo design strategies could be employed.

Fragment-based Growth: This approach involves "growing" a new molecule from a small fragment placed within the active site of a biological target. If the target for this compound were known, fragments of the molecule could be used as seeds to generate novel structures that optimize interactions with the protein.

Scaffold Replacement/Hopping: Algorithms can identify the core scaffold of the molecule (e.g., the phenoxyacetic acid portion) and search virtual libraries for alternative scaffolds that can maintain the spatial orientation of the key interacting groups (the cyclopropane (B1198618) amide and the carboxylic acid). chemrxiv.orgacs.org This can lead to the discovery of compounds with entirely new and patentable core structures. digitellinc.com

Generative Artificial Intelligence (AI) Models: Modern deep learning techniques, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules. arxiv.org These models learn the underlying rules of chemical structure and bonding and can then generate novel molecules. By providing this compound as a reference, these models can be biased to produce new structures that are similar in some properties (like 3D shape or pharmacophore features) but different in their core scaffold. chemrxiv.org

These methodologies empower chemists to explore beyond the immediate chemical space of a lead compound, facilitating the design of next-generation molecules with optimized properties.

Table 3: Hypothetical Scaffolds Generated via De Novo Design Based on this compound

Design Strategy Original Scaffold Hypothetical New Scaffold Rationale
Scaffold Hopping Phenoxyacetic acid Benzoic acid Replaces the phenoxyacetic acid with a bioisosteric benzoic acid to alter ADME properties while maintaining key interaction points.
Fragment Replacement Cyclopropyl tert-Butyl Replaces the cyclopropyl group with a larger, more lipophilic tert-butyl group to explore steric and lipophilic boundaries.
Linker Modification Ether linkage Thioether linkage Replaces the ether oxygen with sulfur to modify bond angles, flexibility, and metabolic stability.

Advanced Analytical and Characterization Methodologies for Research on 2 3 Cyclopropaneamidophenoxy Acetic Acid

Spectroscopic Techniques for Structural Elucidation of Research Intermediates and Final Compounds (e.g., NMR, Mass Spectrometry for structural confirmation)

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to provide detailed information about the atomic connectivity and mass of 2-(3-cyclopropaneamidophenoxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of individual atoms. For this compound, both ¹H NMR and ¹³C NMR spectra would be utilized.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (–COOH) would appear as a characteristically broad singlet at a very downfield chemical shift, typically in the 10–12 ppm range. Protons on the aromatic ring would resonate between 6.5 and 8.0 ppm, with their specific shifts and splitting patterns revealing their substitution pattern. The methylene (B1212753) protons of the acetic acid group (–O–CH₂–) would likely appear as a singlet around 4.5-5.0 ppm. The cyclopropyl (B3062369) group protons would produce complex multiplets in the upfield region, typically between 0.5 and 2.0 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region, while the amide carbonyl would appear in a similar range. Carbons of the aromatic ring would be found between 110 and 160 ppm. The methylene carbon of the acetic acid group and the carbons of the cyclopropane (B1198618) ring would appear at more upfield chemical shifts.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid¹H10.0 - 12.0Broad Singlet
Amide¹H~8.0 - 9.5Broad Singlet
Aromatic¹H6.5 - 8.0Multiplets
-OCH₂-¹H4.5 - 5.0Singlet
Cyclopropyl CH¹H1.5 - 2.0Multiplet
Cyclopropyl CH₂¹H0.5 - 1.5Multiplets
Carboxylic Carbonyl¹³C160 - 180-
Amide Carbonyl¹³C160 - 180-
Aromatic¹³C110 - 160-
-OCH₂-¹³C60 - 70-
Cyclopropyl¹³C5 - 20-

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For this compound (C₁₂H₁₃NO₄), the predicted monoisotopic mass is 235.08446 Da. Electrospray ionization (ESI) is a common technique for such molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 236.09174. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 234.07718. Tandem mass spectrometry (MS/MS) experiments would involve selecting the parent ion and inducing fragmentation, with the resulting fragments providing confirmation of the compound's substructures, such as the loss of the acetic acid moiety or cleavage of the amide bond.

Interactive Table: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

AdductPredicted m/z
[M+H]⁺236.09174
[M+Na]⁺258.07368
[M-H]⁻234.07718
[M+HCOO]⁻280.08266

Data sourced from PubChem.

Crystallographic Studies (X-ray Diffraction) of Compound-Target Complexes or Compound Structures

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, the crystal structure reveals how molecules pack in the solid state, including intermolecular interactions like hydrogen bonding, which would be expected between the carboxylic acid and amide groups. This information is invaluable for understanding the compound's physical properties and for computational modeling studies. If the compound were to bind to a protein target, co-crystallization and subsequent X-ray diffraction of the compound-target complex would elucidate the specific binding mode and key interactions driving recognition.

Interactive Table: Information Obtainable from X-ray Crystallography

Structural InformationDescription
Molecular ConnectivityUnambiguous confirmation of the chemical structure.
3D ConformationThe precise spatial arrangement of atoms in the solid state.
Bond Lengths & AnglesHigh-precision measurements of geometric parameters.
Intermolecular InteractionsIdentification of hydrogen bonds, π-stacking, and other non-covalent forces in the crystal lattice.
Absolute ConfigurationDefinitive assignment of stereochemistry for chiral molecules (not applicable here).

Bioanalytical Method Development for Quantification in Research Biological Matrices (e.g., for PK/ADME studies in animals)

To study the pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, a sensitive and selective bioanalytical method is required to quantify the compound in complex biological matrices like plasma, urine, or tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

The method development process involves:

Sample Preparation: This is a critical step to remove proteins and other interfering components from the biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatography: A rapid HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method is developed to separate the analyte from matrix components in a short time, often using a gradient elution.

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific fragmentation of the parent ion to a product ion, which provides excellent selectivity and sensitivity. An internal standard, a structurally similar molecule, is added to all samples to correct for variations in sample processing and instrument response.

Interactive Table: Typical LC-MS/MS Bioanalytical Method Workflow

StepProcedure
1. Sample CollectionCollect plasma sample containing the analyte.
2. Internal Standard SpikingAdd a known concentration of an internal standard.
3. Protein PrecipitationAdd 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet proteins.
4. Supernatant TransferTransfer the clear supernatant to a new plate or vial.
5. Evaporation & ReconstitutionEvaporate the solvent and reconstitute the residue in the initial mobile phase.
6. LC-MS/MS AnalysisInject the sample for quantification using a rapid gradient method and MRM detection.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Should a biological target (e.g., a protein) be identified for this compound, techniques like SPR and ITC are employed to characterize the binding interaction in detail. These label-free biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. In a typical experiment, the target protein is immobilized on the chip, and a solution containing this compound is flowed over the surface. The binding and dissociation are monitored over time, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity.

Interactive Table: Parameters Obtained from SPR

ParameterDescription
kₐ (on-rate)The rate at which the compound binds to the target.
kₔ (off-rate)The rate at which the compound dissociates from the target.
Kₗ (Dissociation Constant)kₔ/kₐ; a measure of binding affinity (lower Kₗ means higher affinity).

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the compound is titrated into a cell containing the target protein. Each injection produces a heat pulse that is measured by the instrument. Analysis of the resulting binding isotherm allows for the direct determination of the binding affinity (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.

Interactive Table: Parameters Obtained from ITC

ParameterDescription
Kₐ (Association Constant)1/Kₗ; a measure of binding affinity.
ΔH (Enthalpy Change)The heat released or absorbed upon binding.
n (Stoichiometry)The molar ratio of compound to target in the complex.
ΔG (Gibbs Free Energy)Calculated value indicating the spontaneity of binding.
ΔS (Entropy Change)Calculated value related to the change in disorder upon binding.

Future Research Directions and Translational Challenges for 2 3 Cyclopropaneamidophenoxy Acetic Acid Derivatives

Exploration of Unexplored Biological Activities based on Mechanistic Insights

The structural motifs present in 2-(3-cyclopropaneamidophenoxy)acetic acid suggest several plausible, yet unexplored, biological activities. Phenoxyacetic acid derivatives have been associated with a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and lipid-lowering properties. researchgate.netnih.gov The cyclopropane (B1198618) ring is a feature of many biologically active compounds, contributing to enzyme inhibition and other therapeutic effects. researchgate.netunl.pt The anilide linkage also points towards potential interactions with various biological targets. researchgate.netnih.gov

Future research should systematically screen derivatives for a range of biological activities. Mechanistic insights from related compounds can guide this exploration. For instance, the phenoxyacetic acid core is known to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation. nih.gov Derivatives of this compound could be investigated for their potential as modulators of these nuclear receptors.

Another avenue for exploration is in the realm of infectious diseases. The cyclopropane moiety is present in natural products with antimicrobial and antifungal activities. researchgate.netmdpi.com Furthermore, phenoxyacetic acid derivatives have demonstrated antibacterial and antifungal properties. researchgate.netjetir.org Therefore, a focused screening of derivatives against a panel of pathogenic bacteria and fungi is warranted.

A hypothetical screening cascade could be envisioned as follows:

Table 1: Hypothetical Screening Cascade for Novel Biological Activities

Screening Phase Assay Type Potential Targets/Activities Example Analogs for Initial Testing
Primary Screening Cell-based viability assays Anticancer, Antimicrobial Library of 20-30 diverse derivatives
Secondary Screening Enzyme inhibition assays COX-2, FAAH, Kinases Hits from primary screen
Receptor binding assays PPARs, Adenosine Receptors Hits from primary screen
Mechanism of Action Gene expression profiling Pathway analysis Lead compounds
Proteomics Target identification Lead compounds

Strategies for Further Molecular Optimization and Next-Generation Analog Design

Once a promising biological activity is identified, the focus will shift to molecular optimization to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this phase. nih.gov The core structure of this compound offers several points for modification:

The Cyclopropane Ring: Substitution on the cyclopropane ring can influence binding affinity and metabolic stability.

The Phenoxy Ring: The position and nature of substituents on the phenyl ring can modulate electronic properties and interactions with the target.

The Acetic Acid Moiety: The carboxylic acid can be replaced with bioisosteres to improve cell permeability and metabolic stability.

Next-generation analog design could involve the use of computational chemistry to guide the synthesis of new compounds. nih.gov For example, if a derivative is found to be a potent inhibitor of a particular enzyme, molecular docking studies could be employed to design new analogs with improved binding characteristics.

Table 2: Potential Modifications for Molecular Optimization

Structural Moiety Modification Strategy Desired Outcome
Cyclopropane Ring Introduction of alkyl or fluoro groups Enhanced metabolic stability and binding
Phenoxy Ring Addition of electron-withdrawing or donating groups Improved potency and selectivity
Amide Linker N-methylation or replacement with other linkers Altered conformational rigidity and H-bonding
Acetic Acid Conversion to esters, amides, or tetrazoles Increased bioavailability and modified duration of action

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

To gain a deeper understanding of the mechanism of action and potential off-target effects of this compound derivatives, the integration of multi-omics data will be essential. nih.govfrontlinegenomics.com This approach allows for a systems-level view of the cellular response to a compound.

Genomics and Transcriptomics: By analyzing changes in gene expression in response to treatment with a derivative, researchers can identify the signaling pathways that are modulated. frontiersin.org This can help to confirm the intended mechanism of action and uncover novel biological effects.

Proteomics: Proteomic approaches can be used to identify the direct protein targets of a compound. nih.gov Techniques such as thermal proteome profiling or chemical proteomics can provide an unbiased view of the proteins that interact with a derivative.

Metabolomics: Metabolomic analysis can reveal changes in the cellular metabolic state upon treatment, providing insights into the functional consequences of target engagement. omicstutorials.com

The integration of these datasets can lead to the discovery of biomarkers for efficacy and toxicity, which is crucial for the translational development of new therapeutics. ahajournals.org

Development of Advanced Research Tools and Probes Based on the Compound

The scaffold of this compound can be used to develop chemical probes to study biological systems. nih.gov These probes are valuable tools for target identification and validation. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a derivative, researchers can visualize its localization within cells and identify its binding partners. researchgate.net

Affinity-based probes can be created by immobilizing a derivative on a solid support. These probes can be used to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry. Activity-based probes, which form a covalent bond with their target, can also be developed to provide a more direct readout of target engagement. frontiersin.org

Table 3: Design of Chemical Probes

Probe Type Modification Application
Fluorescent Probe Conjugation of a fluorophore (e.g., FITC, Rhodamine) Cellular imaging and localization studies
Affinity Probe Immobilization on beads via the acetic acid group Pull-down assays for target identification
Photoaffinity Probe Incorporation of a photoreactive group (e.g., diazirine) Covalent capture of binding partners upon UV irradiation

Overcoming Research Hurdles in Specific Target Modulation

A significant challenge in the development of derivatives of this compound will be achieving selective modulation of the desired biological target. The presence of multiple functional groups that can interact with various biological macromolecules may lead to off-target effects. cresset-group.com

For instance, if the intended target is a specific enzyme, it will be important to ensure that the compound does not inhibit other related enzymes. This will require extensive selectivity profiling against a panel of relevant proteins. If off-target effects are identified, further medicinal chemistry efforts will be needed to design out these unwanted activities while retaining the desired on-target potency.

Another hurdle may be achieving sufficient target engagement in a complex biological environment. This can be influenced by factors such as cell permeability, metabolic stability, and plasma protein binding. A comprehensive suite of in vitro ADME (absorption, distribution, metabolism, and excretion) assays will be necessary to identify and address these potential liabilities.

Potential for New Research Paradigms and Applications in Chemical Biology

The unique combination of structural features in this compound and its derivatives opens up the possibility for new research paradigms. For example, the conformationally constrained cyclopropane ring could be exploited to design molecules that stabilize specific protein conformations, leading to novel mechanisms of action. researchgate.net

Furthermore, derivatives could be designed as bifunctional molecules, where one part of the molecule binds to a target protein and another part recruits other cellular machinery. This approach is exemplified by proteolysis-targeting chimeras (PROTACs), which have emerged as a powerful new therapeutic modality.

In the field of chemical biology, derivatives of this compound could be used to probe complex biological processes. For example, by systematically varying the structure of the molecule, it may be possible to dissect the contributions of different signaling pathways to a particular cellular phenotype. This could lead to a more nuanced understanding of disease mechanisms and the identification of new therapeutic targets.

Q & A

Q. Key Considerations :

  • Yield Optimization : Reaction temperature (0–5°C for bromination) and stoichiometric control (e.g., 1:1 Br₂ ratio) minimize byproducts .
  • Purification : Crystallization from acetone/water mixtures achieves >95% purity .

Advanced: How do electronic effects of substituents influence the molecular geometry of this compound?

Answer:
X-ray crystallography reveals:

  • Dihedral Angles : The cyclopropaneamide group is nearly coplanar with the benzene ring (torsion angle: ~1.2°), while the acetic acid moiety is tilted (78.15° from the ring plane) due to steric and electronic effects .
  • C–C–C Angle Distortions : Electron-withdrawing groups (e.g., Br in analogs) increase adjacent angles (e.g., 121.5° vs. 118.2° for electron-donating OMe groups) .

Q. Implications :

  • Reactivity : Electron-deficient regions may favor nucleophilic attacks or hydrogen bonding in biological targets.

  • Data Table :

    SubstituentAdjacent C–C–C Angle (°)Electronic Nature
    Br (analog)121.5Withdrawing
    OMe (analog)118.2Donating

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 1.0–1.5 ppm (cyclopropane CH₂), and δ 3.5–4.0 ppm (acetic acid CH₂) .
    • ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm, amide carbonyl at ~165 ppm .
  • X-ray Diffraction : Resolves bond lengths (e.g., C–Br: 1.89 Å in brominated analogs) and hydrogen-bonding networks .
  • HPLC-MS : Verifies purity (>99%) and molecular ion ([M+H]⁺ expected for C₁₂H₁₃NO₄: 252.09) .

Advanced: What hydrogen-bonding motifs stabilize the crystal lattice, and how do they impact material properties?

Answer:

  • Motif : Centrosymmetric dimers linked by O–H···O hydrogen bonds (R₂²(8) motif) with bond lengths of 2.65–2.70 Å .
  • Impact :
    • Thermal Stability : Strong dimerization raises melting points (>200°C).
    • Solubility : Dimers reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) .

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